molecular formula C4H7NO B1202528 Cyclopropanecarboxamide CAS No. 6228-73-5

Cyclopropanecarboxamide

Cat. No.: B1202528
CAS No.: 6228-73-5
M. Wt: 85.1 g/mol
InChI Key: AIMMVWOEOZMVMS-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide is an organic compound with the molecular formula C₄H₇NO. It is a cyclopropyl derivative of carboxamide, characterized by a three-membered cyclopropane ring attached to a carboxamide group.

Biochemical Analysis

Biochemical Properties

Cyclopropanecarboxamide plays a significant role in biochemical reactions, particularly in the inhibition of prostaglandin synthesis. This compound interacts with enzymes such as cyclooxygenases (COX), specifically inhibiting COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins . By inhibiting these enzymes, this compound can modulate inflammatory responses and pain signaling pathways.

Cellular Effects

This compound has been observed to exert anti-inflammatory effects on various cell types by inhibiting prostaglandin synthesis . This inhibition can lead to reduced inflammation and pain in cell cultures. Additionally, this compound may influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX enzymes and other related biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of COX enzymes. This inhibition occurs via binding interactions with the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins . This mechanism of action results in decreased production of pro-inflammatory mediators and modulation of gene expression related to inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound maintains its inhibitory effects on COX enzymes, leading to sustained anti-inflammatory and analgesic effects in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and renal toxicity, due to the inhibition of COX-1, which is involved in maintaining the integrity of the gastrointestinal lining and renal function .

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis and degradation of prostaglandins. The compound interacts with enzymes such as COX-1 and COX-2, which are key players in the conversion of arachidonic acid to prostaglandins . This interaction affects the levels of various metabolites and modulates metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transport proteins and binding proteins, influencing its localization and accumulation in specific cellular compartments. This distribution is crucial for its effective inhibition of COX enzymes and subsequent biochemical effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the endoplasmic reticulum . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to COX enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarboxamide can be synthesized through several methods. One common method involves the reaction of cyclopropanecarboxylic acid with ammonia. This reaction is typically carried out in a reactor at temperatures ranging from 200 to 260 degrees Celsius and pressures between 10 to 100 bar. The process does not require a catalyst or solvent, and the product is obtained by venting the reactor to remove excess ammonia and water .

Another method involves the amidation of cyclopropanecarboxylic esters with ammonia in an alcoholic solution. This reaction is catalyzed by an alcoholate of a monohydric alcohol and is carried out at temperatures between 60 to 200 degrees Celsius .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The absence of catalysts and solvents in some methods makes the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopropanecarboxylic acid.

    Reduction: Reduction reactions can convert it to cyclopropylamine.

    Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

Cyclopropanecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

Cyclopropanecarboxamide can be compared with other cyclopropyl derivatives such as:

    Cyclopropanecarboxylic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

    Cyclopropylamine: Contains an amine group instead of an amide group.

    Cyclopropanecarbothioamide: Contains a thiocarboxamide group instead of a carboxamide group.

Uniqueness: this compound is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. Its structural rigidity and potential for various chemical transformations make it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

cyclopropanecarboxamide
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InChI

InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMMVWOEOZMVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7064150
Record name Cyclopropanecarboxamide
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Molecular Weight

85.10 g/mol
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CAS No.

6228-73-5
Record name Cyclopropanecarboxamide
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Record name Cyclopropanecarboxamide
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Record name Cyclopropanecarboxamide
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Record name Cyclopropanecarboxamide
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Record name Cyclopropanecarboxamide
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Record name Cyclopropanecarboxamide
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Synthesis routes and methods

Procedure details

To feed the reactor, an NaOH/NaOCl solution was prepared by slowly adding 434.8 g of 50 wt. % aqueous NaOH to 1533 g of 12.02 wt % aqueous sodium hypochlorite (by analysis) with constant chilling and stirring in an ice-water bath. A cyclopropanecarboxamide solution was prepared by dissolving 187 g (2.20 mol) of cyclopropanecarboxamide in 913 g of water to produce a 17 wt. % solution of cyclopropanecarboxamide.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboxamide
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Cyclopropanecarboxamide
Reactant of Route 3
Cyclopropanecarboxamide
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Cyclopropanecarboxamide
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Cyclopropanecarboxamide
Reactant of Route 6
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Cyclopropanecarboxamide
Customer
Q & A

Q1: How do cyclopropanecarboxamides interact with their targets?

A1: Cyclopropanecarboxamides primarily exert their biological effects by binding to specific protein targets, particularly enzymes and receptors. This interaction can involve various non-covalent forces like hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific interactions are highly dependent on the substituents on the cyclopropanecarboxamide scaffold and the nature of the target protein. [, ]

Q2: What are the downstream effects of this compound binding to their targets?

A2: The downstream effects of this compound binding are diverse and depend heavily on the targeted protein and its role in biological pathways. For example, some cyclopropanecarboxamides act as potent and selective inhibitors of glycogen synthase kinase-3β (GSK-3β) [], while others demonstrate inhibitory activity against receptor-interacting protein kinase 3 (RIPK3) []. These inhibitory actions can lead to various therapeutic outcomes, such as mitigating oxidative stress and apoptosis [] or blocking necroptosis in inflammatory and degenerative diseases [].

Q3: What is the general molecular formula of cyclopropanecarboxamides?

A3: The general molecular formula of cyclopropanecarboxamides is CnH2n-1NO. This core structure can accommodate a wide variety of substituents, leading to diverse chemical properties and biological activities.

Q4: How is the structure of cyclopropanecarboxamides confirmed?

A4: Structural characterization of cyclopropanecarboxamides typically involves a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). X-ray crystallography can provide detailed three-dimensional structural information, revealing bond lengths, angles, and spatial arrangement of atoms within the molecule. [, , , , ]

Q5: Are cyclopropanecarboxamides known to exhibit catalytic properties?

A5: While not inherently catalytic, cyclopropanecarboxamides can act as substrates in various catalytic reactions. For example, they can undergo ring-opening reactions in the presence of specific catalysts, leading to the formation of valuable synthetic intermediates. [, , ]

Q6: How has computational chemistry been used to study cyclopropanecarboxamides?

A6: Computational chemistry plays a crucial role in understanding the structure-activity relationships, binding modes, and pharmacological properties of cyclopropanecarboxamides. Molecular docking studies help predict the binding affinity and interactions of these compounds with their target proteins [], while molecular dynamics simulations provide insights into the dynamic behavior of these complexes over time [, ]. These computational approaches guide the rational design of novel cyclopropanecarboxamides with improved potency, selectivity, and pharmacokinetic profiles.

Q7: How do structural modifications of cyclopropanecarboxamides affect their activity?

A7: The structure-activity relationship of cyclopropanecarboxamides is an active area of research. Subtle changes in the substituents attached to the cyclopropane ring, the amide nitrogen, or the aromatic ring can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. [, , , ]

Q8: What are some strategies for improving the stability, solubility, or bioavailability of cyclopropanecarboxamides?

A8: Various formulation strategies can be employed to enhance the stability, solubility, or bioavailability of cyclopropanecarboxamides. These include: - Salt formation: Forming salts with pharmaceutically acceptable acids or bases can improve solubility and stability. [, ] - Particle size reduction: Reducing particle size through micronization or nanonization can enhance dissolution rate and bioavailability. [] - Complexation: Forming complexes with cyclodextrins or other suitable agents can improve solubility and stability. [] - Solid dispersions: Encapsulating the compound in a solid matrix can enhance dissolution rate and bioavailability. []

Q9: Are there specific SHE regulations regarding cyclopropanecarboxamides?

A9: While there might not be regulations specifically targeting cyclopropanecarboxamides as a class, their development and handling fall under the broader umbrella of SHE regulations for pharmaceutical and chemical substances. This includes guidelines for safe handling, storage, disposal, and exposure control. []

Q10: What is known about the ADME properties of cyclopropanecarboxamides?

A10: The absorption, distribution, metabolism, and excretion (ADME) of cyclopropanecarboxamides are influenced by their physicochemical properties and structural features. Research suggests that some cyclopropanecarboxamides exhibit favorable pharmacokinetic profiles, including good oral bioavailability and desirable half-lives. [, ]

Q11: What in vitro and in vivo models have been used to evaluate the efficacy of cyclopropanecarboxamides?

A11: The efficacy of cyclopropanecarboxamides has been investigated in various in vitro and in vivo models, including: - Cell-based assays: These assays assess the compound's activity against specific targets or in disease-relevant cell lines. [, ] - Animal models: Rodent models, for example, are used to evaluate the compound's efficacy in preclinical studies of diseases such as Alzheimer's disease [] and systemic inflammatory response syndrome. []

Q12: Is there evidence of resistance development to cyclopropanecarboxamides?

A12: Resistance to targeted therapies is a common challenge in drug development. While the research specifically addressing resistance to cyclopropanecarboxamides might be limited at this stage, it is essential to remain vigilant and investigate potential resistance mechanisms as these compounds progress through clinical development. []

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